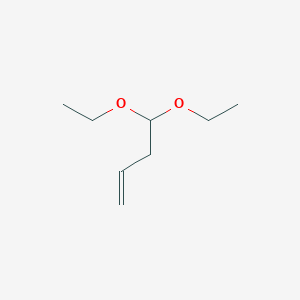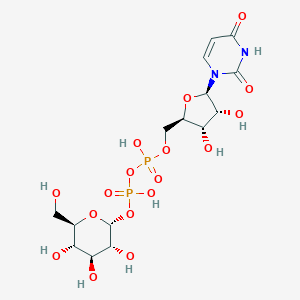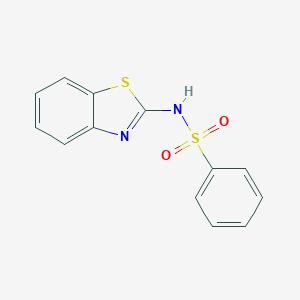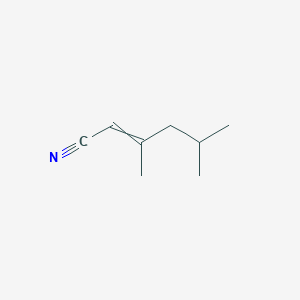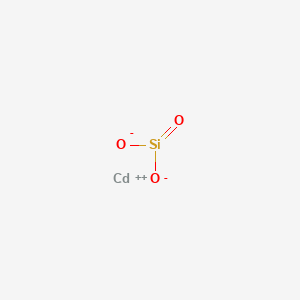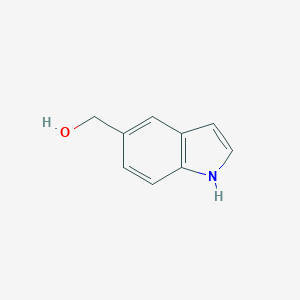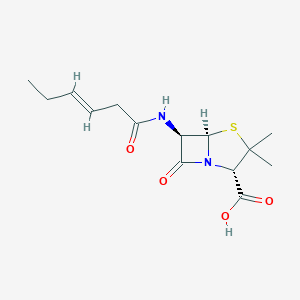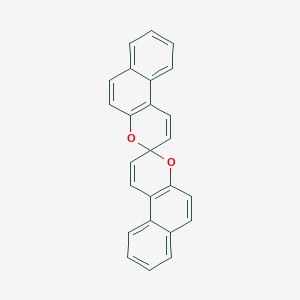
3,3'-Spirobi(3H-naphtho(2,1-b)pyran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a spiro compound with a naphthalene and pyran ring system, which has unique structural features and properties that make it a promising candidate for various scientific research applications.’
作用機序
The mechanism of action of ‘SNP’ is not fully understood, but it is believed to be due to its ability to interact with metal ions and form metal complexes, which may affect the biological activity of the metal ions. ‘SNP’ may also interact with biological membranes and disrupt their integrity, leading to cell death.
生化学的および生理学的効果
‘SNP’ has been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease. Additionally, ‘SNP’ has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using ‘SNP’ in lab experiments include its unique structural features and properties, which make it a versatile compound for various scientific research applications. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of ‘SNP’ include its limited solubility in water, which may affect its biological activity, and its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research and development of ‘SNP.’ One direction is to explore its potential applications in the field of nanotechnology, such as its use as a building block for the synthesis of novel nanomaterials. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Furthermore, the development of new synthetic methods for ‘SNP’ may lead to the discovery of new analogs with improved properties and biological activity.
Conclusion:
In conclusion, ‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a promising compound with unique structural features and properties that make it a versatile candidate for various scientific research applications. Its potential applications in the fields of nanotechnology, medicine, and materials science make it an exciting area of research for future studies.
合成法
The synthesis of ‘SNP’ can be achieved by several methods, including the one-pot reaction of 2-naphthol with cyclic 1,3-diketones in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Another method involves the reaction of 2-naphthol with cyclic 1,3-diketones in the presence of a Lewis acid catalyst, such as ZnCl2 or AlCl3, under reflux conditions. The yield of ‘SNP’ can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.
科学的研究の応用
‘SNP’ has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as Fe3+, Al3+, and Cu2+. It has also been used as a pH sensor due to its pH-dependent fluorescence properties. ‘SNP’ has been reported to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
特性
CAS番号 |
178-10-9 |
|---|---|
製品名 |
3,3'-Spirobi(3H-naphtho(2,1-b)pyran) |
分子式 |
C25H16O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H |
InChIキー |
XJPKXCFTCNYEKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
その他のCAS番号 |
178-10-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



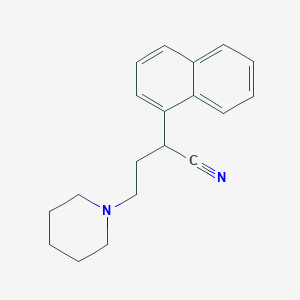
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
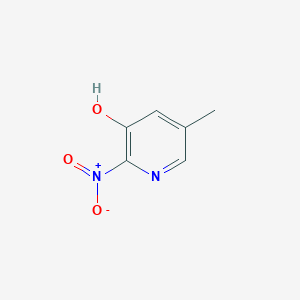
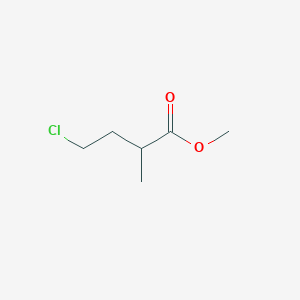
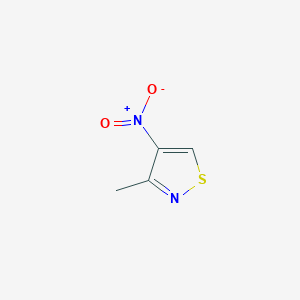
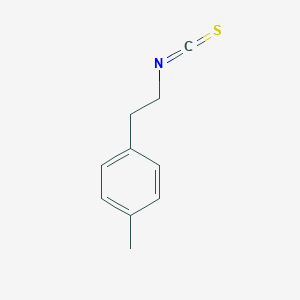
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
